molecular formula C20H25NO6S B2826082 Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate CAS No. 681841-10-1

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B2826082
CAS No.: 681841-10-1
M. Wt: 407.48
InChI Key: GFUJIADXUCHDBD-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a sulfonamide-functionalized propanoate ester featuring dual methoxy-substituted aromatic rings. Its structure integrates a sulfonylamino linker bridging a 2-methoxy-5-methylphenyl group and a 4-methoxyphenyl moiety, with an ethyl ester terminal. This compound is hypothesized to exhibit biological activity due to its sulfonamide group, a common pharmacophore in enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-7-9-16(25-3)10-8-15)21-28(23,24)19-12-14(2)6-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUJIADXUCHDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study the effects of sulfonamide derivatives on various biological systems.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s closest analogs share sulfonamide or aromatic ester motifs but differ in substituents or heteroatom inclusion. Key comparisons include:

Table 1: Structural Comparison
Compound Name Key Features Molecular Formula Notable Substituents References
Target Compound Sulfonamide linker, dual methoxyaryl groups C₂₀H₂₃NO₆S 2-Methoxy-5-methylphenyl, 4-methoxyphenyl
Ethyl 3-(4-Methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate Selenium-containing heterocycle (1,2,3-selenadiazole) C₂₆H₂₄N₂O₃Se 4-Methoxyphenyl, phenyl, selenadiazole
Ethyl 4-(3-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate Pyrimidine core, methylsulfanyl group C₂₂H₂₂N₄O₆S₂ 4-Methoxyphenylsulfonamide, pyrimidine
Ethyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate Iodo-substituted aniline, methylpropanoate C₁₂H₁₆INO₂ 4-Amino-3-iodophenyl
Key Observations :

Sulfonamide vs.

Aromatic Diversity : The pyrimidine derivative (Table 1, Row 3) retains the sulfonamide group but incorporates a nitrogen-rich heterocycle, likely improving DNA-binding affinity .

Physicochemical Properties

  • Steric Effects : The 2-methoxy-5-methylphenyl group introduces steric hindrance, possibly reducing metabolic degradation compared to smaller substituents .

Biological Activity

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Ethyl group : Contributes to the lipophilicity and bioavailability.
  • Sulfonamide moiety : Implicates potential antibacterial and anti-inflammatory properties.
  • Methoxyphenyl groups : Suggest possible interactions with various biological targets.

Research indicates that the compound may exert its effects through several biological pathways:

  • Anti-inflammatory Effects :
    • Studies have demonstrated that derivatives of similar structures, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), exhibit significant anti-inflammatory properties by inhibiting the activation of inflammatory pathways. MMPP was shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli in vitro and in vivo .
  • Neuroprotective Activity :
    • The compound may also have neuroprotective effects, as indicated by studies on related compounds that inhibit amyloidogenic processes associated with neurodegenerative diseases like Alzheimer's. This is achieved through the modulation of signaling pathways involving STAT3, which is implicated in neuroinflammation .
  • Antimicrobial Properties :
    • The sulfonamide group suggests potential antimicrobial activity, similar to other sulfonamide drugs that inhibit bacterial folic acid synthesis.

In Vitro Studies

In vitro studies using human monocytic THP-1 cells have revealed that the compound can:

  • Inhibit PMA-induced activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).
  • Reduce the nuclear translocation of activator protein-1 (AP-1), leading to decreased production of inflammatory cytokines .

In Vivo Studies

Animal models have shown promising results:

  • MMPP treatment in Alzheimer’s disease models resulted in reduced amyloid-beta accumulation and improved cognitive function, suggesting a similar potential for this compound .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

StudyFindings
Son et al., 2016Demonstrated that MMPP penetrates the blood-brain barrier effectively, indicating potential for central nervous system applications .
Ban et al., 2014Showed anti-inflammatory effects in arthritis models, supporting the utility of similar compounds in treating chronic inflammatory conditions .
Jin et al., 2013Reported neuroprotective effects in models of neurodegeneration, highlighting mechanisms involving STAT3 inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the aromatic amine followed by esterification. Key steps include:

  • Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with an amino precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
  • Esterification : Coupling the intermediate with ethyl 3-(4-methoxyphenyl)propanoate using coupling agents like DCC or EDCI.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yield. Purity is confirmed via NMR and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonamide NH at ~10 ppm, ester carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Elemental Analysis : Validate empirical formula (C₂₁H₂₅NO₆S) via combustion analysis .

Q. What are the key structural features influencing its physicochemical properties?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and stereochemistry (monoclinic system, space group P21/c, as seen in analogs) .
  • Computational Modeling : DFT calculations to analyze electronic effects of methoxy and sulfonamide groups on solubility and reactivity .

Advanced Research Questions

Q. How does the sulfonamide moiety in this compound interact with biological targets, and what assays are suitable for studying its inhibition kinetics?

  • Methodology :

  • Enzyme Assays : Test inhibition of dihydropteroate synthase (DHPS) using spectrophotometric monitoring of folate synthesis disruption. Compare IC₅₀ values with known sulfonamide inhibitors .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to bacterial DHPS or human carbonic anhydrase isoforms to assess selectivity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the sulfonamide NH and active-site residues .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Studies : Evaluate activity across concentrations (1–100 µM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays vs. E. coli for antibacterial tests) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Cytotoxicity Screening : Rule out nonspecific effects via MTT assays on mammalian cells .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing off-target interactions?

  • Methodology :

  • Analog Synthesis : Modify substituents on the aromatic rings (e.g., replace methoxy with halogens or alkyl groups) and test activity .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using biological data from analogs to predict optimal substitutions .
  • Pharmacokinetic Profiling : Assess logP, plasma stability, and CYP450 inhibition to prioritize analogs with improved bioavailability .

Q. What advanced techniques characterize its solid-state behavior and stability under storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
  • Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes during accelerated stability testing (40°C/75% RH for 6 months) .
  • Solid-State NMR : Investigate hydrogen-bonding networks affecting polymorphic forms .

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